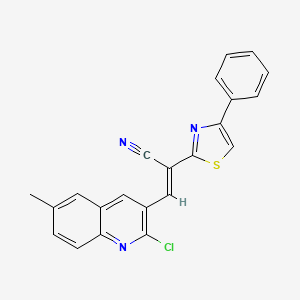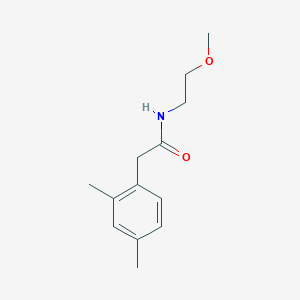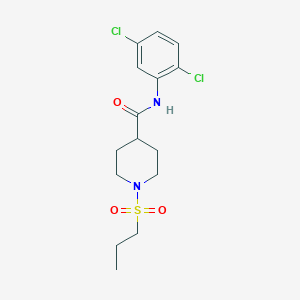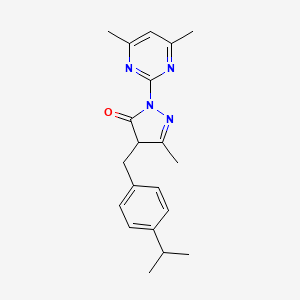
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of anxiety, depression, and other neurological disorders. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels, including GABA-A and TRPV1 receptors.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane involves its interaction with GABA-A and TRPV1 receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. TRPV1 receptors are ion channels that are involved in the perception of pain and temperature. By modulating the activity of these channels, this compound has been shown to have analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with GABA-A and TRPV1 receptors. By enhancing the inhibitory effects of GABA, it produces anxiolytic and sedative effects. By modulating the activity of TRPV1 channels, it produces analgesic effects. However, the exact biochemical and physiological effects of this compound may vary depending on the specific experimental conditions and the dosage used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane in lab experiments is its specificity for GABA-A and TRPV1 receptors. This allows researchers to study the effects of these receptors in a controlled manner. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane. One direction is to further investigate its potential as a drug candidate for the treatment of anxiety, depression, and other neurological disorders. Another direction is to study its effects on other ion channels and receptors, such as the glycine receptor and the NMDA receptor. Additionally, future studies could focus on optimizing the synthesis method and improving the solubility of the compound to make it more suitable for experimental use.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane involves the reaction between 4-fluorobenzyl chloride, isopropylamine, and isopropoxyacetyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran. The yield of the synthesis is typically around 60-70%.
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-15(2)19-13-23(20(24)14-25-16(3)4)11-5-10-22(19)12-17-6-8-18(21)9-7-17/h6-9,15-16,19H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWKGBDAHRGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)
